![molecular formula C27H34O5SSi B1405459 4-Toluene-sulfonic acid 2-[2-(tert-butyl-diphenyl-silanyloxy)-ethoxy]-ethyl ester CAS No. 1034710-40-1](/img/structure/B1405459.png)
4-Toluene-sulfonic acid 2-[2-(tert-butyl-diphenyl-silanyloxy)-ethoxy]-ethyl ester
Vue d'ensemble
Description
The compound “4-Toluene-sulfonic acid 2-[2-(tert-butyl-diphenyl-silanyloxy)-ethoxy]-ethyl ester” is a derivative of p-Toluenesulfonic acid (PTSA, pTSA, or pTsOH) or tosylic acid (TsOH), which is an organic compound with the formula CH3C6H4SO3H . The CH3C6H4SO2 group is known as the tosyl group and is often abbreviated as Ts or Tos .
Applications De Recherche Scientifique
Antioxidant Applications
The compound has been studied for its antioxidant properties, specifically in the context of 4-ethoxy-phenols. Research indicates that certain substituents at the 2,6-positions of new 4-ethoxy-phenols exhibit significant antioxidant activity, as demonstrated in various assays. These findings suggest potential applications in fields where oxidative stress is a concern, such as food preservation, pharmaceuticals, and cosmetics (Rubio-Cortés et al., 2021).
Surfactant Synthesis
The chemical has been implicated in the synthesis of surfactants, specifically novel CO2 philic surfactants. The process involves esterification and sulfonation steps, with para toluene sulfonic acid playing a critical role as a catalyst. The resulting surfactant has demonstrated the ability to significantly reduce CO2/Brine Interfacial Tension, marking its potential utility in Enhanced Oil Recovery (EOR) applications (Sagir et al., 2014).
Chemical Synthesis
The compound serves as a crucial intermediate or catalyst in various chemical synthesis processes. For example, it's involved in the synthesis of dipeptide derivatives, showcasing the importance of protecting groups like tert-butyl and benzyl groups in peptide synthesis (Liao et al., 2007). Additionally, it's used in the deprotection of aromatic ethers, highlighting its versatility as a reagent in organic synthesis (Ploypradith et al., 2007).
Polymer Modification
4-Toluene-sulfonic acid derivatives are instrumental in the synthesis and modification of polymers. For instance, they're used in the synthesis of hyperbranched polymers with potential applications as surfactants. These polymers exhibit typical surfactant properties, indicating their potential use in various industries ranging from cosmetics to pharmaceuticals (Xuechuan, 2012).
Propriétés
IUPAC Name |
2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O5SSi/c1-23-15-17-24(18-16-23)33(28,29)31-21-19-30-20-22-32-34(27(2,3)4,25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-18H,19-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFZVEHBSWHYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Toluene-sulfonic acid 2-[2-(tert-butyl-diphenyl-silanyloxy)-ethoxy]-ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)
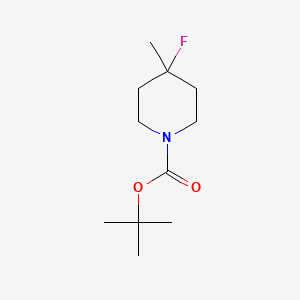
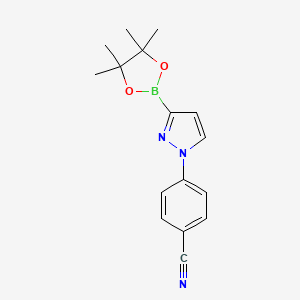

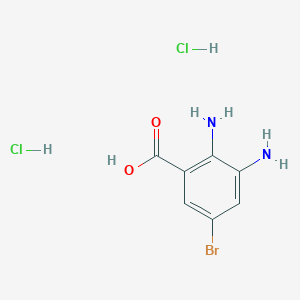
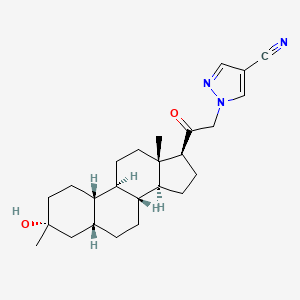
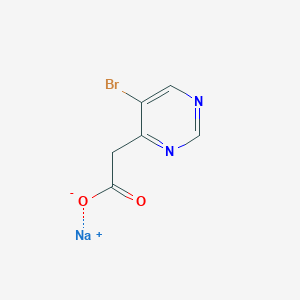

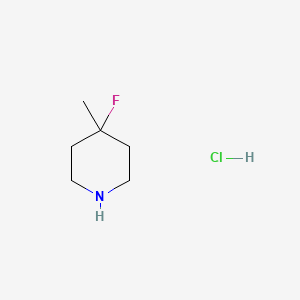
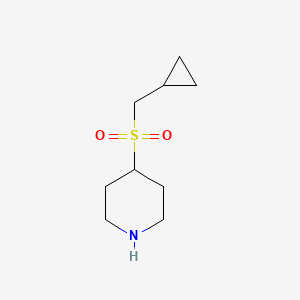
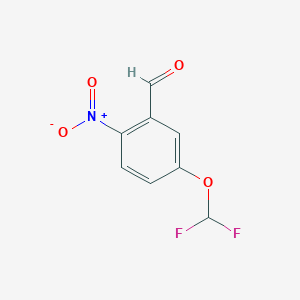
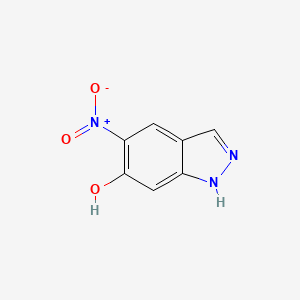
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)
![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1405399.png)